molecular formula C7H12Cl2N2S B2894244 (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride CAS No. 1909295-03-9

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride

Cat. No. B2894244
CAS RN: 1909295-03-9
M. Wt: 227.15
InChI Key: PHKYCWWMEZVIIT-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound “(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride” is also known as Pramipexole . It primarily targets the D2 family of dopamine receptors , with a significantly higher affinity for the D3 receptor . These receptors are predominantly located in the mesolimbic system and, to a lesser extent, in the striatal areas .

Mode of Action

Pramipexole acts as a non-ergot dopamine agonist . It stimulates dopamine receptors in the striatum of the brain, a region that receives a vast array of neurological input and is responsible for a wide variety of functions . The stimulation of these receptors is thought to be the primary mechanism by which Pramipexole exerts its therapeutic effects .

Biochemical Pathways

By acting as a dopamine agonist, Pramipexole may influence these pathways, leading to its therapeutic effects .

Pharmacokinetics

Pramipexole exhibits rapid absorption and has a distribution volume of approximately 500 L . It undergoes negligible metabolism, with less than 10% of the drug being metabolized . About 90% of the drug is excreted unchanged in the urine . The time to peak serum concentration for the immediate-release formulation is approximately 2 hours, while for the extended-release formulation, it is around 6 hours . The elimination half-life is about 8.5 hours, which can increase to 12 hours in elderly patients due to reduced renal function .

Result of Action

The stimulation of dopamine receptors by Pramipexole leads to various molecular and cellular effects. In the context of Parkinson’s disease, these effects can help alleviate symptoms such as tremor, rigidity, and bradykinesia (slow movement) . In the case of Restless Legs Syndrome (RLS), Pramipexole can help reduce the unpleasant sensations in the lower extremities and the uncontrollable urge to move the legs .

Action Environment

The action, efficacy, and stability of Pramipexole can be influenced by various environmental factors. For instance, renal function significantly impacts the drug’s clearance, with clearance being 75% lower in individuals with severe renal impairment and approximately 60% lower in those with moderate impairment . Age and gender can also affect the drug’s clearance, with clearance being approximately 30% lower in women and 30% lower in individuals aged 65 years and older .

Safety and Hazards

This includes understanding the compound’s toxicity, flammability, reactivity, and environmental impact. It also involves knowing the appropriate safety measures when handling the compound .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYCWWMEZVIIT-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride

CAS RN

1909295-03-9
Record name (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.